1-(3-Methyl-3-butenyl)-4-methylbenzene
Description
1-(3-Methyl-3-butenyl)-4-methylbenzene (CAS: 20574-99-6, 6683-51-8) is a substituted aromatic compound with the molecular formula C₁₁H₁₄ and a molar mass of 146.23 g/mol. Structurally, it consists of a benzene ring substituted with a methyl group at the para position (C4) and a branched 3-methyl-3-butenyl chain at the ortho position (C1). Synonyms include (3-Methyl-3-butenyl)benzene and 3-METHYL-4-PHENYL-1-BUTENE .
Properties
IUPAC Name |
1-methyl-4-(3-methylbut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-10(2)4-7-12-8-5-11(3)6-9-12/h5-6,8-9H,1,4,7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGLZKCYAMSSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341192 | |
| Record name | 1-(3-Methyl-3-butenyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56818-01-0 | |
| Record name | 1-(3-Methyl-3-butenyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methyl-3-butenyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene with 3-methyl-3-buten-1-ol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-3-butenyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1-(3-Methyl-3-butenyl)-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-3-butenyl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by disrupting their cell membrane integrity. The compound may also interact with enzymes and proteins involved in various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Branching vs.
- Electron-Donating/Withdrawing Groups : Methoxy (in C₂₀H₂₀O) and fluorine (in F9) substituents modulate electronic properties, affecting solubility and reactivity .
- Halogenation: Iodoethynyl derivatives (e.g., C₉H₇I) exhibit higher molecular weights and enhanced utility in cross-coupling reactions compared to the non-halogenated target compound .
Physicochemical Properties
| Property | This compound | 1-(2-Fluoropropyl)-4-methylbenzene (F9) | 1-(Iodoethynyl)-4-methylbenzene |
|---|---|---|---|
| Boiling Point | Moderate (estimated 180–200°C) | Higher (due to polarity from F) | High (iodine increases mass) |
| Solubility | Low in polar solvents | Moderate in polar solvents | Low (nonpolar dominance) |
| Stability | Prone to oxidation (alkene) | Stable (C-F bond strength) | Sensitive to light/heat (C-I) |
Notes:
Biological Activity
1-(3-Methyl-3-butenyl)-4-methylbenzene, also known as p-cymene , is a naturally occurring aromatic compound found in various essential oils. Its biological activity has garnered attention due to its potential therapeutic applications and effects on biological systems. This article delves into the compound's biological properties, including its interactions with enzymes, effects on cellular processes, and potential therapeutic uses.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₁₂
- Molecular Weight : 136.20 g/mol
- CAS Number : 56818-01-0
The structure of this compound consists of a benzene ring substituted with a methyl group and a 3-methyl-3-butenyl group, contributing to its unique chemical properties.
Interaction with Enzymes
This compound has been shown to interact with various enzymes, particularly those involved in metabolic pathways:
- Cytochrome P450 Enzymes : This compound can act as both a substrate and an inhibitor of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and endogenous compounds. The inhibition can alter metabolic pathways significantly, affecting drug bioavailability and efficacy.
Cellular Effects
The compound exhibits diverse effects on different cell types:
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. It modulates key signaling pathways such as the MAPK pathway and the PI3K/Akt pathway, inhibiting cell proliferation .
- Metabolic Modulation : It has been observed to inhibit lactate dehydrogenase activity, leading to reduced lactate production. This shift in metabolism can impact energy production in cells, particularly under hypoxic conditions.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit growth .
- Insecticidal Properties : Another investigation focused on the larvicidal activity of related compounds against Aedes aegypti, revealing that structural analogs of this compound showed significant toxicity towards mosquito larvae without affecting mammalian cells at similar concentrations .
Metabolic Pathways
The metabolism of this compound involves several key pathways:
- Oxidation and Conjugation : The compound undergoes metabolic transformations primarily via oxidation by cytochrome P450 enzymes, leading to various metabolites. These metabolites can exhibit different biological activities compared to the parent compound .
Toxicological Profile
Understanding the safety profile of this compound is essential for its potential therapeutic use:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
